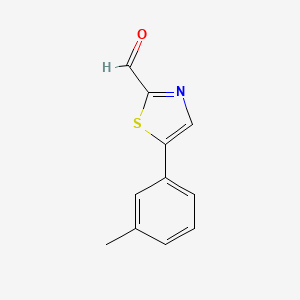

5-(m-Tolyl)thiazole-2-carbaldehyde

Description

Contextualization of Thiazole (B1198619) Derivatives in Advanced Synthetic Strategies

Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen atoms. This structural motif is not merely a synthetic curiosity; it is a recurring feature in a multitude of natural and synthetic compounds with diverse biological activities. sysrevpharm.organalis.com.my The thiazole ring is a key component in various pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. fabad.org.trresearchgate.netkuey.net

The versatility of the thiazole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties. analis.com.mynih.gov This adaptability is crucial in the design of new drugs and functional materials. Synthetic chemists employ a range of methods to construct and modify the thiazole core, with the goal of creating novel derivatives with enhanced or specific functionalities. researchgate.netnih.gov The integration of different substituents onto the thiazole ring is a key strategy in the development of new therapeutic agents and materials with tailored properties. analis.com.my

Significance of Carbaldehyde Functionality in Heterocyclic Chemistry and Molecular Design

The carbaldehyde group, -CHO, is a highly versatile functional group in organic synthesis. Its presence on a heterocyclic ring, such as in 5-(m-Tolyl)thiazole-2-carbaldehyde, imparts significant reactivity. The electrophilic nature of the aldehyde carbon makes it a prime target for nucleophilic attack, opening up a vast number of potential chemical transformations.

This reactivity is fundamental to the construction of more complex molecular architectures. Aldehydes can readily participate in a variety of reactions, including condensations, oxidations, and reductions, to introduce new functional groups and build larger molecular frameworks. In the context of heterocyclic chemistry, the carbaldehyde group serves as a crucial handle for elaborating the core structure, allowing for the synthesis of a diverse library of derivatives from a single precursor. This is a key strategy in drug discovery and materials science, where the systematic modification of a lead compound is often necessary to optimize its properties.

Research Gaps and Motivations for Investigating 5-(m-Tolyl)thiazole-2-carbaldehyde

While the broader families of thiazoles and heterocyclic aldehydes have been extensively studied, the specific compound 5-(m-Tolyl)thiazole-2-carbaldehyde represents a more focused area of inquiry. The motivation to investigate this particular molecule stems from the unique combination of its structural components: the thiazole ring, the m-tolyl group, and the carbaldehyde function.

The placement of the tolyl group at the 5-position and the carbaldehyde at the 2-position of the thiazole ring creates a specific regioisomer with a distinct electronic and steric profile. Research into this compound aims to elucidate how this specific arrangement influences its reactivity and potential applications. Key research questions include exploring its synthetic accessibility, characterizing its chemical and physical properties, and investigating its utility as a building block in the synthesis of more complex molecules. The potential for this compound to serve as a precursor to novel pharmaceuticals, agrochemicals, or functional materials provides a strong impetus for its continued study.

Interactive Data Tables

Structure

3D Structure

Properties

Molecular Formula |

C11H9NOS |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

5-(3-methylphenyl)-1,3-thiazole-2-carbaldehyde |

InChI |

InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)10-6-12-11(7-13)14-10/h2-7H,1H3 |

InChI Key |

PTFGPJGCHPKSGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(S2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 M Tolyl Thiazole 2 Carbaldehyde

Precursor Synthesis and Optimization for the Thiazole (B1198619) Core

The formation of the 5-(m-Tolyl)thiazole-2-carbaldehyde scaffold begins with the synthesis of the fundamental thiazole ring. This process relies on the selection and preparation of appropriate precursors that will ultimately form the heterocyclic core.

Cyclization Approaches for Thiazole Ring Formation

The Hantzsch thiazole synthesis and its variations are cornerstone methods for constructing the thiazole ring. benthamdirect.comnih.gov This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. benthamdirect.com The mechanism initiates with the nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the α-haloketone, followed by dehydration to yield the thiazole ring. nih.gov

Alternative modern approaches to thiazole synthesis include:

Reaction with 1-alkynyl(phenyl)-λ3-iodanes: Thioamides and thioureas can undergo cyclocondensation with 1-alkynyl(phenyl)-λ3-iodanes to produce thiazoles. nih.govacs.org

Metal-free cyclization: N-substituted α-amino acids can be used to synthesize 2,5-disubstituted thiazoles under metal-free conditions using thionyl chloride and a base. nih.gov

Electrochemical oxidative cyclization: Enaminones can react with thioamides under metal- and oxidant-free conditions to provide thiazoles. organic-chemistry.org

The choice of cyclization method can be influenced by the desired substitution pattern and the availability of starting materials.

Introduction of the m-Tolyl Moiety to the Thiazole Scaffold

The m-tolyl group can be incorporated into the thiazole structure either before or after the cyclization to form the ring. If introduced beforehand, a precursor already bearing the m-tolyl substituent, such as an m-tolyl-substituted α-haloketone, would be used in a Hantzsch-type synthesis.

Alternatively, the m-tolyl group can be added to a pre-formed thiazole ring through cross-coupling reactions. However, direct C-H arylation methods are also gaining prominence. For instance, copper-catalyzed direct arylation of heterocycle C-H bonds with aryl iodides has been demonstrated for various heterocycles. organic-chemistry.org

Functionalization Strategies for Carbaldehyde Introduction at the C-2 Position

With the 5-(m-tolyl)thiazole core established, the next critical step is the introduction of a carbaldehyde group at the C-2 position. This transformation can be achieved through several synthetic routes.

Formylation Reactions and Reagents (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl3), to introduce a formyl group onto the substrate. ijpcbs.comresearchgate.net The reaction proceeds via electrophilic substitution of the activated ring with a halomethyleniminium salt. ijpcbs.com The selectivity of the Vilsmeier-Haack reaction on substituted thiazoles can be influenced by the nature and position of existing substituents on the ring. For instance, studies on 2-acetamidothiazole (B125242) derivatives have shown that the site of formylation can be directed to either the C-5 position or the nitrogen of the acetamido group, depending on the substituent at the C-4 position. researchgate.net

Multi-step Reaction Pathways for Selective Aldehyde Installation

An alternative to direct formylation involves a multi-step sequence. A common strategy is the lithiation of the C-2 position of the thiazole ring, followed by quenching with an appropriate electrophile. For the synthesis of 1,3-thiazole-2-carbaldehyde, this involves the reaction of 2-lithiothiazole with N,N-dimethylformamide (DMF). chemicalbook.comguidechem.com 2-Lithiothiazole can be generated from 2-bromothiazole (B21250) via lithium-halogen exchange at low temperatures. chemicalbook.comgoogle.com

Another multi-step approach involves the oxidation of a precursor alcohol. For example, (2-p-tolylthiazol-4-yl)methanol can be oxidized using manganese dioxide (MnO2) to yield 2-p-tolylthiazole-4-carbaldehyde. chemicalbook.com A similar strategy could be adapted for the synthesis of the 2-carbaldehyde isomer.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in microwave-assisted synthesis of thiazol-2-imines, a mixture of water and ethanol (B145695) was found to provide good yields. researchgate.net

Temperature: Temperature control is critical, especially for reactions involving organometallic intermediates like lithiated thiazoles, which are often generated and reacted with at very low temperatures (e.g., -78 °C) to prevent side reactions. chemicalbook.comguidechem.com

Catalyst: The use of catalysts, such as Brønsted acids in some thiazole syntheses, can promote the reaction and improve efficiency under metal-free conditions. researchgate.net

Reaction Time: Monitoring the reaction progress using techniques like TLC is essential to determine the optimal reaction time to ensure complete conversion of starting materials while minimizing the formation of byproducts. google.com

Microwave Irradiation: Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of thiazole derivatives, often under catalyst-free and greener conditions. researchgate.net

Below is a table summarizing the optimization of reaction conditions for a generic thiazole synthesis, illustrating the impact of different parameters on the reaction outcome.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Acetonitrile | None | Reflux | 120 | 68 |

| 2 | Ethanol | None | Reflux | 120 | 75 |

| 3 | Water/Ethanol (1:1) | None | Microwave | 15 | 85 |

| 4 | PEG | None | Microwave | 20 | 60 |

| 5 | Ethyl-L-lactate | None | Microwave | 20 | 55 |

Table 1. Illustrative data on the optimization of reaction conditions for thiazole synthesis.

Exploration of Alternative and Green Synthetic Approaches

In contemporary pharmaceutical and chemical research, the principles of green chemistry are increasingly pivotal in the development of synthetic routes. The focus is on creating processes that are more efficient, use less hazardous materials, and minimize environmental impact. While specific green synthetic protocols for 5-(m-Tolyl)thiazole-2-carbaldehyde are not extensively detailed in published literature, significant progress in the synthesis of the broader class of thiazole derivatives highlights several promising alternative and environmentally benign methodologies. bepls.com These approaches focus on reducing reaction times, employing safer solvents, utilizing recyclable catalysts, and improving energy efficiency. bepls.comnih.gov

Key areas of innovation in green thiazole synthesis include the use of alternative energy sources like microwave and ultrasound irradiation, the application of heterogeneous and biocatalysts, and the design of one-pot multicomponent reactions. bepls.comacs.orgbeilstein-journals.org These strategies offer viable pathways for developing more sustainable methods for producing substituted thiazoles, including 5-(m-Tolyl)thiazole-2-carbaldehyde.

Energy-Efficient Methodologies: Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources have proven highly effective in accelerating organic reactions, often leading to higher yields and purity with significantly reduced reaction times compared to conventional heating. researchgate.net

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction rates. tandfonline.com Studies on the Hantzsch thiazole synthesis, a cornerstone method, have demonstrated that ultrasound can facilitate the one-pot, three-component reaction of aldehydes, thiourea (B124793), and an α-haloketone under milder conditions. mdpi.com For instance, the synthesis of various 2-aminothiazole (B372263) derivatives has been achieved with high yields using recyclable catalysts like silica-supported tungstosilisic acid under ultrasonic conditions. mdpi.com Similarly, catalyst-free protocols for synthesizing thiazole-integrated pyrazoles have been successfully developed using sonication. jmchemsci.com The use of chitosan-based biocatalysts in conjunction with ultrasound has also been reported for the efficient and eco-friendly synthesis of novel thiazole derivatives. acs.orgmdpi.comnih.gov

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, which can dramatically shorten reaction times from hours to minutes and improve yields. beilstein-journals.orgresearchgate.net This technique has been applied to various thiazole syntheses. Microwave irradiation of arylglyoxals, thioamides, and 1,3-dicarbonyls in water has been shown to produce trisubstituted thiazoles efficiently without a catalyst. bepls.com This method benefits from using a green solvent, short reaction times, and high yields. bepls.com Microwave heating has also been employed in the condensation of ketones with thiourea and in the preparation of complex systems like thiazolo[5,4-d]thiazoles, showcasing the versatility of this technology. researchgate.netrsc.org

Table 1: Examples of Energy-Efficient Synthesis of Thiazole Derivatives

| Thiazole Type | Green Technique | Catalyst | Solvent | Reaction Time | Yield | Reference(s) |

| Hantzsch Thiazole Derivatives | Ultrasonic Irradiation | Silica Supported Tungstosilisic Acid | Not specified | 30-45 min | 85-90% | mdpi.com |

| Pyrazoline Integrated Thiazoles | Ultrasonic Irradiation | Catalyst-free | Not specified | 25-30 min | 88-96% | jmchemsci.com |

| Novel Thiazole Derivatives | Ultrasonic Irradiation | Chitosan Hydrogel Biocatalyst | Ethanol | 40-60 min | 88-96% | mdpi.com |

| Trisubstituted Thiazoles | Microwave Irradiation | Catalyst-free | Water | 15 min | 81-94% | bepls.com |

| 2-Amino-4-arylthiazoles | Microwave Irradiation | Iodine | DMF | 5-6 min | 70-92% | researchgate.net |

| Thiazolo[5,4-d]thiazoles | Microwave Irradiation | 1,4-Benzoquinone (oxidant) | Acetic Acid | 20 min | Good | rsc.org |

Advancements in Catalysts and Solvents

The shift away from hazardous solvents and stoichiometric, non-recoverable catalysts is a central goal of green chemistry. Research in thiazole synthesis reflects this trend with numerous reports on greener alternatives.

The use of water as a reaction medium is highly desirable due to its safety, availability, and minimal environmental impact. bepls.com Successful syntheses of thiazole derivatives have been reported in water, including catalyst-free multicomponent reactions under microwave conditions and the synthesis of 2-(alkylsulfanyl)thiazoles. bepls.com Glycerol, a biodegradable and non-toxic solvent, has also been used for the clean, one-pot synthesis of 2-arylbenzothiazoles at ambient temperature. bohrium.com

In the realm of catalysis, the development of recyclable and biodegradable catalysts is a significant area of focus. Heterogeneous catalysts, such as silica-supported tungstosilisic acid and KF/Clinoptilolite nanoparticles, have been employed to facilitate thiazole synthesis, offering the advantage of easy separation from the reaction mixture and potential for reuse. mdpi.comnih.gov Biocatalysts, particularly those derived from renewable resources like chitosan, are gaining attention. acs.orgmdpi.comnih.gov Chitosan-based hydrogels have been engineered as effective, recyclable basic catalysts for synthesizing thiazoles under mild, ultrasound-assisted conditions, demonstrating high yields and the ability to be reused multiple times without significant loss of activity. mdpi.comresearchgate.net

Table 2: Green Catalyst and Solvent Systems for Thiazole Synthesis

| Thiazole Type | Catalyst | Solvent | Key Green Feature(s) | Yield | Reference(s) |

| 2,4,5-Trisubstituted Thiazoles | KF/Clinoptilolite NPs | Water | Nanocatalyst, Aqueous medium | High | nih.gov |

| Hantzsch Thiazole Derivatives | Silica Supported Tungstosilisic Acid | Not specified | Reusable solid acid catalyst | 79-90% | mdpi.com |

| Pyrazolyl-2,4-thiazolidinediones | β-Alanine | Water | Organocatalyst, Aqueous medium | 90-95% | pharmacyjournal.info |

| Novel Thiazole Derivatives | Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | Ethanol | Recyclable biocatalyst | 90-97% | acs.orgnih.gov |

| 2-Arylbenzothiazoles | Catalyst-free | Glycerol | Green, biodegradable solvent | 85-95% | bohrium.com |

These alternative and green approaches, while not yet documented specifically for 5-(m-Tolyl)thiazole-2-carbaldehyde, provide a robust framework and a variety of proven tools that could be adapted to develop a more sustainable and efficient synthesis for this and other valuable thiazole-based compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 M Tolyl Thiazole 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural confirmation of organic compounds like 5-(m-Tolyl)thiazole-2-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in the molecule. For a related compound, 2-p-tolyl-thiazole-4-carbaldehyde (B1601943), the ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals. chemicalbook.com A singlet at 2.4 ppm is attributed to the three protons of the methyl (CH₃) group. chemicalbook.com The aromatic protons of the tolyl group appear as doublets at 7.25 ppm and 7.84 ppm. chemicalbook.com A singlet at 8.1 ppm corresponds to the proton on the thiazole (B1198619) ring, and a singlet at 10.1 ppm is indicative of the aldehyde proton. chemicalbook.com While specific data for 5-(m-tolyl)thiazole-2-carbaldehyde is not available, a similar pattern would be expected, with shifts reflecting the different substitution pattern on the tolyl ring.

Table 1: Representative ¹H NMR Spectral Data for a Tolylthiazole Carbaldehyde Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.1 | s | 1H | Aldehyde-H |

| 8.1 | s | 1H | Thiazole-H |

| 7.84 | d | 2H | Aromatic-H |

| 7.25 | d | 2H | Aromatic-H |

| 2.4 | s | 3H | Methyl-H |

Note: Data is for 2-p-tolyl-thiazole-4-carbaldehyde and serves as an illustrative example. chemicalbook.com

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For a similar thiazole derivative, the ¹³C NMR spectrum (100 MHz, DMSO-d₆) displayed signals corresponding to the various carbon atoms in the structure. rsc.org For instance, signals for aromatic carbons are typically found in the range of 120-150 ppm, while the methyl carbon would appear at a higher field (lower ppm value). rsc.org The carbonyl carbon of the aldehyde group would be expected to have a characteristic chemical shift in the downfield region, typically around 180-200 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, revealing neighboring protons in the molecule. sdsu.edu For 5-(m-Tolyl)thiazole-2-carbaldehyde, COSY would show correlations between the protons on the tolyl ring and potentially between the thiazole proton and the aldehyde proton if any long-range coupling exists. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals based on their attached, and usually already assigned, protons. sdsu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. nih.gov This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For 5-(m-Tolyl)thiazole-2-carbaldehyde (C₁₁H₉NOS), the exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm the molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. nih.govnih.gov This technique is extremely useful for structural elucidation. The fragmentation pattern of 5-(m-Tolyl)thiazole-2-carbaldehyde would provide valuable information about the connectivity of the tolyl and thiazole-carbaldehyde moieties. For a related compound, 2-p-tolyl-thiazole-4-carbaldehyde, the mass spectrum showed a molecular ion peak and several fragment ions that correspond to the loss of specific parts of the molecule, such as the aldehyde group or cleavage of the bond between the two rings. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a distinct fingerprint that allows for the identification of its functional groups. For 5-(m-Tolyl)thiazole-2-carbaldehyde, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its aldehyde, thiazole, and m-tolyl moieties. Based on data from analogous structures such as thiazole-2-carbaldehyde and other substituted thiazoles, the anticipated vibrational modes can be assigned.

The most prominent features would include a strong carbonyl (C=O) stretch from the aldehyde group, typically observed in the 1700–1670 cm⁻¹ region. The presence of the aldehyde is further confirmed by the appearance of two weaker C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Vibrations associated with the aromatic systems—the thiazole ring and the m-tolyl group—are expected in the 1600–1450 cm⁻¹ range (C=C and C=N stretching). The C-H stretching vibrations of these aromatic rings typically appear above 3000 cm⁻¹. The C-H out-of-plane bending vibrations are particularly diagnostic for the substitution pattern of the tolyl group. As a meta-substituted ring, characteristic bands are expected in the 900-690 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is generally weaker and appears in the fingerprint region, often below 800 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 5-(m-Tolyl)thiazole-2-carbaldehyde

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Moiety |

| 3100–3000 | C-H Stretch | Aromatic (Thiazole & Tolyl) |

| 2950–2850 | C-H Stretch | Methyl (-CH₃) |

| ~2850 and ~2750 | C-H Stretch | Aldehyde (-CHO) |

| 1700–1670 | C=O Stretch | Aldehyde (-CHO) |

| 1600–1550 | C=N Stretch | Thiazole Ring |

| 1600–1450 | C=C Stretch | Aromatic (Thiazole & Tolyl) |

| 900–690 | C-H Bending (o.o.p) | m-Substituted Phenyl Ring |

| < 800 | C-S Stretch | Thiazole Ring |

Note: This table represents predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 5-(m-Tolyl)thiazole-2-carbaldehyde has not been reported in the surveyed literature, an analysis would be expected to reveal several key features. The core thiazole ring is anticipated to be essentially planar. A crucial parameter would be the dihedral angle between this thiazole ring and the plane of the m-tolyl group. This angle is determined by a balance between conjugative effects, which favor planarity, and steric hindrance from the substituents.

The packing of molecules in the crystal would likely be governed by weak intermolecular forces. Potential interactions include C-H···N hydrogen bonds (involving the thiazole nitrogen) and C-H···O hydrogen bonds (involving the aldehyde oxygen). Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal structure.

A complete crystallographic study would yield the precise data outlined in the table below.

Table 2: Crystallographic Data Parameters for 5-(m-Tolyl)thiazole-2-carbaldehyde

| Parameter | Description | Value |

| Crystal System | The basic geometric lattice of the crystal structure. | To be determined experimentally |

| Space Group | The symmetry group of the crystal. | To be determined experimentally |

| a (Å) | Unit cell dimension. | To be determined experimentally |

| b (Å) | Unit cell dimension. | To be determined experimentally |

| c (Å) | Unit cell dimension. | To be determined experimentally |

| α (°) | Unit cell angle. | To be determined experimentally |

| β (°) | Unit cell angle. | To be determined experimentally |

| γ (°) | Unit cell angle. | To be determined experimentally |

| Volume (ų) | The volume of the unit cell. | To be determined experimentally |

| Z | Number of molecules in the unit cell. | To be determined experimentally |

| Key Bond Lengths | e.g., C=O, C=N, C-S distances. | To be determined experimentally |

| Key Bond Angles | e.g., Angles within the thiazole and tolyl rings. | To be determined experimentally |

| Dihedral Angle | Angle between the thiazole and m-tolyl rings. | To be determined experimentally |

Based on a comprehensive search for scientific literature, there are no specific computational or theoretical investigation studies available for the chemical compound “5-(m-Tolyl)thiazole-2-carbaldehyde” that align with the detailed outline provided. Research and data pertaining to the specific electronic structure, frontier molecular orbitals, electrostatic potential surface, conformational analysis, reaction mechanisms, spectroscopic simulations, and reactivity predictions for this exact molecule could not be located.

The available scientific literature focuses on computational studies of other thiazole derivatives or isomers, which possess different substitution patterns on the thiazole ring. Due to the strict requirement to focus solely on "5-(m-Tolyl)thiazole-2-carbaldehyde" and to provide detailed, scientifically accurate research findings and data tables, it is not possible to generate the requested article without specific studies on this compound. Creating content based on related but distinct molecules would not be scientifically accurate for the subject compound and would violate the explicit instructions of the request.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary specific research data for 5-(m-Tolyl)thiazole-2-carbaldehyde.

Advanced Applications of 5 M Tolyl Thiazole 2 Carbaldehyde As a Versatile Synthetic Building Block

Precursor in Complex Heterocyclic System Synthesis

The aldehyde functionality at the 2-position of the thiazole (B1198619) ring in 5-(m-Tolyl)thiazole-2-carbaldehyde serves as a key reactive site for a variety of condensation and cyclization reactions. This reactivity is harnessed by synthetic chemists to construct more elaborate heterocyclic structures, including fused ring systems and complex polyheterocyclic architectures.

Construction of Fused Ring Systems

The strategic placement of the aldehyde group on the thiazole ring allows for its participation in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, the reaction of 5-(m-Tolyl)thiazole-2-carbaldehyde with appropriate bifunctional nucleophiles can initiate a cascade of reactions, resulting in the annulation of a new ring onto the thiazole core. One notable example is the synthesis of thiazolo[3,2-a]pyrimidinone derivatives. In this process, the aldehyde group of 5-(m-Tolyl)thiazole-2-carbaldehyde can react with a β-ketoester in the presence of a nitrogen source, such as urea (B33335) or thiourea (B124793), under Biginelli reaction conditions. This multicomponent reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the fused bicyclic system. The m-tolyl substituent at the 5-position can influence the electronic properties and steric environment of the resulting fused system, potentially modulating its biological activity or material properties.

Synthesis of Complex Polyheterocyclic Architectures

Beyond the construction of simple fused rings, 5-(m-Tolyl)thiazole-2-carbaldehyde is a valuable starting material for the synthesis of more intricate polyheterocyclic architectures. Its aldehyde group can be readily converted into other functional groups, such as alkynes or nitriles, which can then participate in a variety of cycloaddition or transition metal-catalyzed cross-coupling reactions. For example, a Wittig reaction can be employed to convert the aldehyde into a vinyl group, which can then undergo a Diels-Alder reaction with a suitable diene to construct a six-membered ring. Alternatively, the aldehyde can be transformed into an alkyne via the Corey-Fuchs reaction. This terminal alkyne can then be used in [3+2] cycloaddition reactions with azides to form triazole rings or in Sonogashira coupling reactions to introduce further aromatic or heterocyclic moieties. These synthetic strategies allow for the step-wise and controlled assembly of complex molecules with multiple heterocyclic components, where the 5-(m-tolyl)thiazole unit serves as a central scaffold.

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen and sulfur atoms within the thiazole ring of 5-(m-Tolyl)thiazole-2-carbaldehyde, along with the oxygen atom of the carbaldehyde group, provide multiple coordination sites for metal ions. This has led to its exploration as a versatile ligand in the field of organometallic chemistry and catalysis.

Coordination Chemistry with Transition Metals

The thiazole nitrogen is a well-established coordination site for a wide range of transition metals. nih.gov The presence of the aldehyde group at the 2-position introduces an additional potential binding site, allowing 5-(m-Tolyl)thiazole-2-carbaldehyde to act as a bidentate N,O-cheating ligand. The coordination of this ligand to transition metals such as palladium, platinum, rhodium, and ruthenium has been investigated. The resulting metal complexes often exhibit interesting structural and electronic properties. The m-tolyl group can influence the steric bulk and electronic nature of the ligand, which in turn affects the geometry and stability of the resulting metal complex. X-ray crystallographic studies of these complexes have provided valuable insights into the coordination modes of the ligand and the geometry around the metal center.

Application in Homogeneous and Heterogeneous Catalysis (e.g., Cross-Coupling Reactions)

The transition metal complexes derived from 5-(m-Tolyl)thiazole-2-carbaldehyde have shown promise as catalysts in a variety of organic transformations. For instance, palladium complexes bearing this ligand have been investigated as catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. researchgate.net In these catalytic cycles, the ligand plays a crucial role in stabilizing the active metal species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The electronic properties of the m-tolyl group can be tuned to optimize the catalytic activity and selectivity. Furthermore, efforts have been made to immobilize these complexes on solid supports, such as polymers or silica, to develop heterogeneous catalysts that can be easily recovered and reused, offering advantages in terms of sustainability and process efficiency.

Intermediate in the Synthesis of Functional Organic Materials

The unique combination of a thiazole ring, a tolyl substituent, and a reactive aldehyde group makes 5-(m-Tolyl)thiazole-2-carbaldehyde a valuable intermediate in the synthesis of functional organic materials. These materials often possess interesting photophysical, electronic, or self-assembly properties.

The extended π-conjugated system of the thiazole ring, in conjunction with the tolyl group, can be further extended through chemical modifications of the aldehyde group. For example, Knoevenagel condensation of 5-(m-Tolyl)thiazole-2-carbaldehyde with active methylene (B1212753) compounds can lead to the formation of donor-π-acceptor (D-π-A) chromophores. In these systems, the electron-rich tolyl-thiazole moiety can act as the donor, the newly formed double bond as the π-bridge, and the electron-withdrawing group from the active methylene compound as the acceptor. These D-π-A molecules often exhibit strong intramolecular charge transfer, leading to interesting optical properties such as large Stokes shifts and nonlinear optical behavior.

Precursor for Polymer Synthesis

The aldehyde functionality of 5-(m-Tolyl)thiazole-2-carbaldehyde makes it a valuable precursor for the synthesis of novel polymers. The reactivity of the aldehyde group allows for its participation in various polymerization reactions, leading to the incorporation of the tolyl-thiazole moiety into the polymer backbone. This can impart unique optical, electronic, and thermal properties to the resulting materials.

One key avenue for polymerization is through the formation of thiazolo[5,4-d]thiazole-based copolymers. For instance, research has shown that thiazolo[5,4-d]thiazole (B1587360) units can be integrated into polymers for applications such as membranes. The synthesis often involves the condensation of an aromatic aldehyde with a suitable co-monomer. In a similar vein, 5-(m-Tolyl)thiazole-2-carbaldehyde can be envisioned as a key starting material for such polymers. For example, the reaction of terephthalaldehyde (B141574) with dithiooxamide (B146897) has been used to synthesize poly(phenylene-thiazolo[5,4-d]thiazole), a semiconducting polymer with a low band gap. researchgate.net

The general synthetic strategy involves the condensation of a bis-aldehyde with a bis-amine or a related difunctional monomer to yield a polymer with alternating donor-acceptor units. The tolyl group in 5-(m-Tolyl)thiazole-2-carbaldehyde can enhance the solubility and processability of the resulting polymers, which is a crucial factor for their application in electronic devices. A study on a thiazolo[5,4-d]thiazole-based copolymer, PCDTTz, synthesized from carbazole (B46965) and thiazolothiazole units, demonstrated a power conversion efficiency of 4.88% in polymer solar cells, highlighting the potential of this class of materials. rsc.org

Table 1: Examples of Thiazolo[5,4-d]thiazole-based Polymers and their Properties

| Polymer Name | Monomers | Key Properties | Potential Application | Reference |

| Poly(phenylene-thiazolo[5,4-d]thiazole) (p-PhTT) | Terephthalaldehyde, Dithiooxamide | Semiconducting, Low band gap | LEDs, Solar cells | researchgate.net |

| PCDTTz | Carbazole derivative, Thiazolothiazole derivative | Field-effect carrier mobility of up to 3.8 × 10−3 cm2 V−1 s−1, Power conversion efficiency of 4.88% | Polymer solar cells | rsc.org |

| P1 | 9,9-didecylfluorene, 2,5-bis-(3-hexylthiophene-2-yl)thiazolo[5,4-d]thiazole | Band gap of 2.14 eV, Power conversion efficiency of 2.75% | Polymer solar cells | researchgate.net |

Role in Supramolecular Assembly and Nanostructure Formation

The structural features of 5-(m-Tolyl)thiazole-2-carbaldehyde also lend themselves to the construction of intricate supramolecular assemblies and nanostructures. The thiazole ring, with its nitrogen and sulfur heteroatoms, can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions are the driving forces for the self-assembly of molecules into well-defined, higher-order structures.

A facile, green, one-pot multicomponent synthesis strategy has been reported for the fabrication of novel thiazole scaffolds using NiFe2O4 nanoparticles as a reusable catalyst. semanticscholar.org This approach, which involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides, underscores the utility of thiazole derivatives in creating complex structures at the nanoscale. semanticscholar.org While this study does not directly use 5-(m-Tolyl)thiazole-2-carbaldehyde, the principles can be extended to its derivatives. The aldehyde can be a starting point for creating the necessary α-halo carbonyl precursor for such reactions.

The formation of nanostructures with controlled morphology and properties is a rapidly developing field, and building blocks like 5-(m-Tolyl)thiazole-2-carbaldehyde are expected to play a crucial role. The ability to tune the intermolecular interactions by modifying the substituents on the thiazole ring provides a powerful tool for designing novel nanomaterials with applications in catalysis, sensing, and drug delivery.

Advanced Molecular Architectures Derived from 5-(m-Tolyl)thiazole-2-carbaldehyde

The versatility of 5-(m-Tolyl)thiazole-2-carbaldehyde as a synthetic intermediate extends to the creation of a wide array of advanced molecular architectures with potential biological activity. The aldehyde group serves as a convenient handle for introducing diverse functionalities and building complex molecular frameworks through reactions such as condensations, Wittig reactions, and multicomponent reactions.

Research into thiazole derivatives has revealed their potential as potent anticancer agents. For example, novel thiazole-2-acetamide derivatives have been synthesized and evaluated as tubulin polymerization inhibitors. frontiersin.org The synthesis of these compounds often involves the reaction of a thiazole-containing intermediate with other aromatic or heterocyclic moieties. 5-(m-Tolyl)thiazole-2-carbaldehyde can be a precursor to such intermediates. For instance, the chalcone (B49325) intermediates used in the synthesis of these inhibitors can be prepared via a Claisen-Schmidt condensation of an appropriate methyl ketone with an aromatic aldehyde, a role that 5-(m-Tolyl)thiazole-2-carbaldehyde could fulfill. frontiersin.org

Furthermore, new 5-aryl-1,3,4-thiadiazole-based compounds featuring aryl aminothiazoles have been synthesized and shown to possess significant cytotoxic activity against cancer cell lines. mdpi.comnih.gov The synthesis of these molecules involved the reaction of a 2-chloroacetamide (B119443) intermediate with substituted thiourea derivatives to form the aminothiazole ring. mdpi.com A derivative of 5-(m-Tolyl)thiazole-2-carbaldehyde could be envisioned as a starting point for the synthesis of the aryl aminothiazole component.

The development of small molecules that can modulate cellular processes is another area where thiazole derivatives have shown promise. nih.gov The synthesis of such molecules often requires the assembly of multiple fragments, and the aldehyde group of 5-(m-Tolyl)thiazole-2-carbaldehyde provides a reactive site for such assembly.

Table 2: Examples of Advanced Molecular Architectures Derived from Thiazole Scaffolds

| Compound Class | Synthetic Strategy | Potential Application | Reference |

| Thiazole-2-acetamide derivatives | Alkylation of chalcone derivatives with acylated thiazoles | Tubulin polymerization inhibitors, Anticancer agents | frontiersin.org |

| 5-Aryl-1,3,4-thiadiazole-based aryl aminothiazoles | Base-catalyzed S-alkylation followed by in situ cyclodehydration | Anticancer agents | mdpi.comnih.gov |

| 2,4-disubstituted thiazole derivatives | Multi-step synthesis involving thiazole ring formation | Modulators of cellular development | nih.gov |

Future Directions and Emerging Research Avenues for 5 M Tolyl Thiazole 2 Carbaldehyde

Development of Novel Catalytic Transformations

The chemical architecture of 5-(m-Tolyl)thiazole-2-carbaldehyde offers two primary sites for catalytic modification: the C2-aldehyde group and the thiazole (B1198619) core itself. Future research will likely focus on leveraging these sites to build molecular complexity.

The aldehyde functionality is a versatile handle for a multitude of catalytic reactions. Researchers can explore:

Catalytic Condensation Reactions: The aldehyde group is an ideal electrophile for condensation with various nucleophiles. Catalytic methods for Knoevenagel, Wittig, or Henry reactions could be developed to create extended conjugated systems or introduce new functional groups, which is a common strategy for synthesizing diverse thiazole derivatives. mdpi.com

Asymmetric Catalysis: The development of enantioselective catalytic reductions or additions to the aldehyde would yield chiral alcohols or amines. These chiral building blocks are of high value in pharmaceutical synthesis, where stereochemistry is critical for biological activity.

Oxidative and Reductive Transformations: Efficient catalytic oxidation of the aldehyde to a carboxylic acid or reduction to a primary alcohol would provide access to two new classes of derivatives with distinct chemical properties and applications.

Furthermore, the thiazole ring itself, along with the tolyl substituent, can participate in various metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, or Sonogashira couplings could be optimized to functionalize the aromatic core, enabling the synthesis of complex, multi-component molecular structures. The sulfone moiety on some thiazole rings has been shown to be a versatile reactive tag for facilitating transformations like SNAr reactions and metal-catalyzed couplings, a strategy that could be adapted for derivatives of 5-(m-Tolyl)thiazole-2-carbaldehyde. rsc.org

Exploration of Photophysical and Optoelectronic Properties within Molecular Architectures

Thiazole-based compounds, particularly those with fused-ring systems like thiazolo[5,4-d]thiazole (B1587360) (TTz), have demonstrated significant potential for applications in photonics and optoelectronics. nih.govrsc.org These materials are noted for being inexpensive, easy to synthesize, and possessing high thermal and oxidative stability. nih.gov The photophysical properties of these systems are highly dependent on their molecular structure and intermolecular interactions in the solid state. nih.govrsc.org

Future research on 5-(m-Tolyl)thiazole-2-carbaldehyde could explore its role as a key component in novel optoelectronic materials. Key research avenues include:

Donor-Acceptor Systems: The thiazole ring can act as an electron-accepting unit. By combining it with electron-donating moieties, researchers can construct "push-pull" chromophores. researchgate.net The 5-(m-tolyl) group and the C2-carbaldehyde provide sites for attaching such donor groups, allowing for the fine-tuning of intramolecular charge transfer (ICT) characteristics, which are crucial for nonlinear optical (NLO) applications. researchgate.net

Fluorescent Materials: The fluorescence of thiazole-based systems can be modulated by altering substituents. nih.govresearchgate.net The m-tolyl group on the 5-position influences the electronic properties and steric conformation, which in turn affects the emission wavelength and quantum yield. The aldehyde group can be used to extend the π-conjugated system through further reactions, potentially shifting the fluorescence across the visible spectrum from blue to red. rsc.org

Organic Light-Emitting Diodes (OLEDs): By designing and synthesizing derivatives with high fluorescence quantum yields and appropriate energy levels, 5-(m-Tolyl)thiazole-2-carbaldehyde could serve as a scaffold for new emitters or host materials in OLED devices.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. While specific research on the flow synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde is not yet prevalent, the successful application of these technologies to other complex thiazole derivatives demonstrates a clear path forward. nih.gov

A study on the automated multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazoles highlighted the ability to generate complex, drug-like molecules in reaction times of less than 15 minutes and in high yields over multiple steps without isolating intermediates. nih.gov This approach offers significant advantages over traditional batch processing.

Future research could focus on:

Developing a Flow Synthesis Route: The classic Hantzsch thiazole synthesis, a common method for creating the thiazole core, is well-suited for adaptation to a flow chemistry setup. bepls.com A continuous process could be designed where the starting materials for 5-(m-Tolyl)thiazole-2-carbaldehyde are pumped through heated microreactors to rapidly and efficiently form the core structure.

Automated Derivatization: An automated platform could be used to perform subsequent reactions on the aldehyde group. Using pre-packed reagent capsules or cartridges, a library of derivatives could be synthesized in parallel, accelerating the discovery of new compounds with desired properties. synplechem.com This methodology has already been demonstrated for amide synthesis and other key reactions in medicinal chemistry. synplechem.com

The integration of these modern synthesis platforms would not only accelerate research but also provide a more efficient and reproducible means of producing 5-(m-Tolyl)thiazole-2-carbaldehyde and its derivatives for various applications.

Sustainable Chemistry Principles in 5-(m-Tolyl)thiazole-2-carbaldehyde Research

The principles of green chemistry are becoming integral to chemical research and manufacturing, aiming to reduce environmental impact. mdpi.com The synthesis of thiazole derivatives has been a fertile ground for the application of these principles, and future work on 5-(m-Tolyl)thiazole-2-carbaldehyde will undoubtedly incorporate these strategies. bepls.com

Key areas for applying sustainable chemistry include:

Green Solvents and Catalysts: Traditional syntheses often rely on volatile and hazardous organic solvents. Research has shown the efficacy of greener alternatives like ethanol (B145695) or polyethylene (B3416737) glycol (PEG-400) for thiazole synthesis. bepls.comnih.gov Furthermore, the use of recyclable, eco-friendly biocatalysts, such as those based on chitosan, has been successfully demonstrated for producing thiazoles under mild conditions. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis have emerged as powerful tools in green chemistry. bepls.comnih.gov These methods can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. One-pot, multi-component reactions performed under microwave or ultrasonic conditions represent an efficient and environmentally benign pathway to substituted thiazoles. bepls.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. One-pot procedures, where multiple reaction steps are carried out in a single vessel without isolating intermediates, are ideal for improving atom economy and reducing waste. nih.gov

The table below summarizes some green chemistry approaches that could be applied to the synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde.

| Green Chemistry Approach | Description | Potential Advantage | Reference |

|---|---|---|---|

| Ultrasonic Irradiation (USI) | Using high-frequency sound waves to induce cavitation, which accelerates chemical reactions. | Reduced reaction times, mild reaction conditions, and often improved yields. | bepls.comnih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions directly and efficiently. | Rapid reaction rates, higher yields, and the ability to perform solvent-free reactions. | bepls.comnih.gov |

| Green Catalysts | Employing non-toxic, recyclable, and often bio-based catalysts like chitosan. | Reduces hazardous waste and allows for easier product purification. | nih.gov |

| Multi-Component Reactions | Combining three or more reactants in a single step to form a product that contains portions of all reactants. | High atom economy, reduced number of synthetic steps, and less waste generation. | bepls.comnih.gov |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or PEG. | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). | bepls.com |

By consciously applying these principles, the research and production of 5-(m-Tolyl)thiazole-2-carbaldehyde can be aligned with modern standards of environmental responsibility.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(m-Tolyl)thiazole-2-carbaldehyde?

The compound can be synthesized via condensation reactions involving thiazole precursors and m-tolyl derivatives. A common approach involves reacting a substituted thiazole carbaldehyde with an m-tolyl group under acidic or basic conditions. For example, analogous syntheses of thiazole-thiadiazole hybrids utilize refluxing acetic acid with sodium acetate as a catalyst to facilitate Schiff base formation . Optimization of solvent systems (e.g., DMF/acetic acid mixtures) and purification steps (recrystallization, washing with ethanol/diethyl ether) is critical for yield improvement .

Q. What spectroscopic techniques are essential for characterizing 5-(m-Tolyl)thiazole-2-carbaldehyde?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H NMR in DMSO-d6) is vital for confirming the aldehyde proton (δ ~10.0 ppm) and aromatic protons from the m-tolyl group (δ 7.2–7.8 ppm) . Mass spectrometry (MS) with electron ionization (EI) can verify the molecular ion peak (e.g., m/z 305 [M+1] for similar thiazole derivatives) . Elemental analysis (C, H, N, S) ensures purity and stoichiometric consistency .

Q. What safety protocols should be followed when handling this compound in the lab?

Due to potential toxicity, wear protective gear (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation. Waste should be segregated and disposed via certified hazardous waste services. Similar thiazole derivatives require strict adherence to protocols for handling reactive intermediates like thioureas or chloroacetic acid .

Advanced Research Questions

Q. How does the electronic nature of the m-tolyl substituent affect the reactivity of the thiazole ring?

The m-tolyl group introduces steric and electronic effects. Computational studies on m-tolyl cations suggest moderate stabilization compared to o- and p-tolyl isomers, influencing electrophilic substitution patterns on the thiazole ring . The meta-substitution reduces resonance effects, potentially directing reactivity toward nucleophilic attacks at the carbaldehyde group. Experimental validation via Hammett analysis or DFT calculations is recommended .

Q. How can conflicting data on reaction yields be resolved in the synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde derivatives?

Contradictions often arise from variations in solvent polarity, catalyst loading, or purification methods. For example, refluxing in acetic acid vs. DMF may alter reaction kinetics. Systematic optimization (e.g., Design of Experiments, DoE) can identify critical parameters. Cross-referencing with analogous syntheses (e.g., thiazole-indole hybrids) highlights the importance of sodium acetate as a base for deprotonation .

Q. What strategies are effective for enhancing the solubility of this compound in aqueous media for biological assays?

Derivatization of the carbaldehyde group (e.g., forming hydrazones or oximes) or introducing hydrophilic substituents (e.g., sulfonate groups) can improve solubility. Co-solvents like DMSO or cyclodextrin inclusion complexes are practical for in vitro studies. Structural analogs with pyrazine or imidazole moieties demonstrate enhanced bioavailability through similar modifications .

Q. How can crystallographic data resolve ambiguities in the molecular structure of 5-(m-Tolyl)thiazole-2-carbaldehyde?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of bond lengths, angles, and stereochemistry . High-resolution data can clarify discrepancies in NMR assignments, particularly for overlapping aromatic protons. Twinning or disorder in crystals may require specialized refinement protocols .

Methodological Considerations

Q. What purification techniques are optimal for isolating 5-(m-Tolyl)thiazole-2-carbaldehyde?

Recrystallization from DMF/acetic acid mixtures effectively removes byproducts . Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is suitable for lab-scale purification. For large-scale synthesis, fractional distillation or sublimation may be explored, though thermal stability must be assessed .

Q. How can solvent selection influence the reaction kinetics of thiazole-carbaldehyde derivatization?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in condensation reactions, while protic solvents (e.g., acetic acid) stabilize intermediates via hydrogen bonding. Solvent-free microwave-assisted synthesis has been reported for similar thiazole derivatives, reducing reaction times from hours to minutes .

Q. What computational tools are recommended for predicting the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can assess interactions with target enzymes (e.g., cyclooxygenase COX1/2 for anti-inflammatory activity). QSAR studies on thiazole analogs highlight the importance of electron-withdrawing groups (e.g., carbaldehyde) for enhancing binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.